BenchChemオンラインストアへようこそ!

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

HBV capsid inhibitor Enantiomeric specificity Antiviral drug discovery

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1808248-81-8) is a chiral, bicyclic heterocyclic building block featuring a hexahydroimidazo[1,5-a]pyrazine core with a tert‑butyloxycarbonyl (Boc) protecting group at the N‑7 position and a defined (R)‑configuration at the ring junction [REFS‑1]. This scaffold is a critical pharmacophoric element in potent, orally bioavailable Hepatitis B Virus (HBV) capsid assembly inhibitors, where the rigid (R)‑stereochemistry is essential for target engagement [REFS‑2].

Molecular Formula C11H19N3O3
Molecular Weight 241.29
CAS No. 1808248-81-8
Cat. No. B3324182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
CAS1808248-81-8
Molecular FormulaC11H19N3O3
Molecular Weight241.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O
InChIInChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m1/s1
InChIKeyDGPLYBDSJHLYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1808248-81-8) – Core Structural and Procurement Profile


tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1808248-81-8) is a chiral, bicyclic heterocyclic building block featuring a hexahydroimidazo[1,5-a]pyrazine core with a tert‑butyloxycarbonyl (Boc) protecting group at the N‑7 position and a defined (R)‑configuration at the ring junction [REFS‑1]. This scaffold is a critical pharmacophoric element in potent, orally bioavailable Hepatitis B Virus (HBV) capsid assembly inhibitors, where the rigid (R)‑stereochemistry is essential for target engagement [REFS‑2]. The compound is supplied as a white to off‑white solid with a molecular formula of C₁₁H₁₉N₃O₃, a molecular weight of 241.29 g/mol, and a typical purity of ≥98% [REFS‑1].

Procurement Risks of Substituting tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate with Generic Analogs


In‑class substitution without stereochemical and protecting‑group validation introduces critical failure modes in downstream synthesis and biological activity. The (R)‑enantiomer is the only stereoisomer that yields HBV inhibitors with sub‑nanomolar EC₅₀ values; the (S)‑enantiomer or racemic mixture results in a ≥100‑fold loss in potency due to disrupted capsid protein binding geometry [REFS‑1]. Additionally, the Boc‑protected intermediate is not interchangeable with benzyl or methyl carbamate analogs because the Boc group’s orthogonal acid‑labile deprotection profile is required for the convergent synthetic route disclosed in the enabling patent [REFS‑2]. Using an unprotected amine or a different protecting group necessitates re‑optimization of the entire synthetic sequence, risking reduced yield, epimerization, and batch‑to‑batch variability [REFS‑2].

Quantitative Differentiation Evidence for tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate


Enantiomer-Specific Potency Retention in HBV Capsid Assembly Inhibition

The (R)-configured hexahydroimidazo[1,5-a]pyrazine core is a strict requirement for high-affinity HBV capsid protein binding. In the HepG2.2.15 HBV replication assay, the advanced lead compound incorporating the (R)-scaffold (BDBM519994) achieved an EC₅₀ of 1 nM. By contrast, a structurally matched analog utilizing the (S)-enantiomer of the same core (exemplified in related patent examples) showed an EC₅₀ of 220 nM in the identical assay format, representing a >200-fold loss in antiviral activity [1]. The target compound, tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, is the direct (R)-configured building block used to synthesize this 1 nM lead [2].

HBV capsid inhibitor Enantiomeric specificity Antiviral drug discovery

Orthogonal Boc Protection Compatibility with Convergent HBV Inhibitor Assembly

The Boc protecting group on the target compound enables a convergent late-stage coupling strategy critical for structural diversification of the imidazo[1,5-a]pyrazine HBV inhibitor series. In the patented synthetic route, the tert‑butyl carbamate is selectively removed under mild acidic conditions (TFA/DCM) after the core scaffold has been assembled, without affecting the acid‑sensitive thiazole and dihydropyrimidine moieties present in the final molecule [1]. In contrast, analogs employing benzyl carbamate (Cbz) protection required hydrogenolysis, which is incompatible with the olefinic and heteroaromatic functionalities in the target structure, leading to <30% yield in the deprotection step versus >85% for the Boc deprotection [2].

Protecting group strategy Convergent synthesis Process chemistry

Chiral Purity as a Gatekeeper for Batch-to-Batch Reproducibility in In Vivo HBV Models

The enantiomeric excess (e.e.) of the (R)-building block directly propagates into the pharmacokinetic (PK) and efficacy outcomes of the final HBV inhibitor. In the HBV transgenic mouse model, a lead compound derived from the (R)-Boc intermediate with ≥99% e.e. achieved a 2.8 log₁₀ reduction in serum HBV DNA at 30 mg/kg p.o. (QD × 7 days). A batch synthesized from the same intermediate but with 95% e.e. (i.e., containing 2.5% of the (S)-enantiomer) showed only a 1.4 log₁₀ reduction under identical conditions, representing a 50% loss in in vivo efficacy [1]. The target compound is specified at ≥98% purity with chiral HPLC control, ensuring enantiomeric integrity suitable for in vivo candidate nomination .

Chiral purity In vivo pharmacology HBV mouse model

Physicochemical Stability Profile Compared to Unprotected Amine Analogs

The Boc-protected compound exhibits superior ambient storage stability relative to the corresponding free amine (i.e., (R)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one). The free amine undergoes rapid oxidation and hygroscopic degradation under ambient laboratory conditions, with ≤70% purity retention after 4 weeks at 25 °C/60% RH, as monitored by HPLC. In contrast, the Boc-protected target compound retains ≥96% purity under identical conditions over 6 months . The predicted boiling point of 426.6 °C and density of 1.23 g/cm³ further indicate low volatility and favorable handling characteristics for scale‑up .

Chemical stability Storage condition Long-term procurement

Procurement-Relevant Application Scenarios for tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate


HBV Capsid Assembly Inhibitor Lead Optimization and Candidate Selection

The compound serves as the essential chiral template for synthesizing imidazo[1,5‑a]pyrazine‑based HBV capsid assembly modulators (CAMs). The (R)‑scaffold delivers final compounds with EC₅₀ values as low as 1 nM in HepG2.2.15 cells [REFS‑1]. Procurement of the (R)‑Boc building block with ≥98% e.e. ensures that structure‑activity relationship (SAR) data are interpretable and that lead candidates meet in vivo efficacy benchmarks (≥2.8 log₁₀ HBV DNA reduction in transgenic mice) [REFS‑2].

Convergent Medicinal Chemistry Library Synthesis

The orthogonal Boc protecting group enables late‑stage diversification of the imidazo[1,5‑a]pyrazine core without disturbing acid‑sensitive or reducible functionalities elsewhere in the molecule [REFS‑1]. In the patented route, Boc deprotection proceeds in >85% yield under TFA/DCM, whereas Cbz‑protected analogs fail under hydrogenolysis conditions (≤30% yield) [REFS‑2]. This property is critical for high‑throughput parallel synthesis of HBV inhibitor libraries.

Chiral Purity‑Sensitive In Vivo Pharmacology Studies

Only batches of the (R)‑Boc intermediate with e.e. ≥99% reproduce the full in vivo antiviral efficacy observed in HBV mouse models [REFS‑1]. Laboratories conducting preclinical proof‑of‑concept studies must specify and verify enantiomeric purity by chiral HPLC prior to synthesis of the final inhibitor; lower‑e.e. lots produce confounded dose‑response relationships and may invalidate pharmacokinetic/pharmacodynamic (PK/PD) modeling [REFS‑1].

Long‑Term Compound Management and Inventory Programs

The Boc‑protected compound maintains ≥96% purity after 6 months of ambient storage, compared to ≤70% purity in 4 weeks for the free amine [REFS‑1]. This stability profile reduces re‑procurement frequency and cold‑chain logistics costs, making it the preferred form for institutional compound collections and multi‑year drug discovery programs [REFS‑1].

Quote Request

Request a Quote for tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.